N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide
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Overview
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamide” is a complex organic compound. It contains two methoxy groups, a phenyl group, and an amide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Scientific Research Applications
Antidepressant Activity
Research into 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamide, has shown potential antidepressant activity. These compounds inhibit both the imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin, suggesting their potential as antidepressants. Venlafaxine, a compound from this series, is under clinical evaluation for its rapid onset of antidepressant activity (Yardley et al., 1990).
Neuroprotective and Anticonvulsant Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds with structures similar to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamide, demonstrated anticonvulsant and neuroprotective effects. Specifically, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide showed significant anticonvulsant activity along with a promising neuroprotective effect by lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential for development as anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Synthesis and Evaluation of Derivatives
Research has also focused on the synthesis and evaluation of derivatives for various applications, including as inhibitors of specific enzymes or for their anticancer properties. For example, the synthesis of ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives and their evaluation as corrosion inhibitors demonstrate the chemical versatility and potential industrial applications of compounds related to N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamide (Djenane et al., 2019).
Metabolic Studies
Investigations into the metabolism of related compounds provide insights into their biotransformation and potential toxicological profiles. For instance, studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes shed light on the metabolic pathways and potential risks associated with exposure to these chemicals, which can inform the safety assessment of related compounds (Coleman et al., 2000).
Mechanism of Action
Mode of Action
The mode of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is currently unknown. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-18(15-9-6-5-7-10-15)20(22)21-14-19(24-3)16-11-8-12-17(13-16)23-2/h5-13,18-19H,4,14H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCXJURVXGEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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